molecular formula C6H11Cl B13215991 2-(Chloromethyl)-1,1-dimethylcyclopropane

2-(Chloromethyl)-1,1-dimethylcyclopropane

Cat. No.: B13215991
M. Wt: 118.60 g/mol
InChI Key: SBOXFMREEQHVKG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,1-dimethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,1-dimethylcyclopropane typically involves the chloromethylation of 1,1-dimethylcyclopropane. One common method is the reaction of 1,1-dimethylcyclopropane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclopropane ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-1,1-dimethylcyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1-dimethylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1,1-dimethylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. Its combination of a chloromethyl group with a cyclopropane ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

2-(chloromethyl)-1,1-dimethylcyclopropane

InChI

InChI=1S/C6H11Cl/c1-6(2)3-5(6)4-7/h5H,3-4H2,1-2H3

InChI Key

SBOXFMREEQHVKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CCl)C

Origin of Product

United States

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